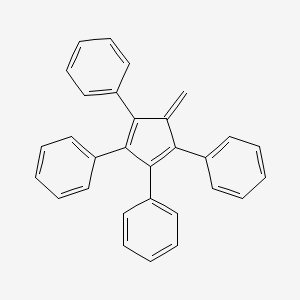

1,2,3,4-Tetraphenylfulvene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

3141-05-7 |

|---|---|

Molecular Formula |

C30H22 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

(3-methylidene-2,4,5-triphenylcyclopenta-1,4-dien-1-yl)benzene |

InChI |

InChI=1S/C30H22/c1-22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(26-20-12-5-13-21-26)28(22)24-16-8-3-9-17-24/h2-21H,1H2 |

InChI Key |

JWCQJEMOTHGHHH-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Historical Trajectory and Early Research on 1,2,3,4 Tetraphenylfulvene

Inception and Initial Syntheses of 1,2,3,4-Tetraphenylfulvene

The first documented synthesis of this compound was reported in 1940. jcu.edu.au This initial method involved a two-step process starting from 2,3,4,5-tetraphenylcyclopenta-2,4-dienone. The ketone was first treated with a Grignard reagent, methyl magnesium bromide, to form an alcohol intermediate. This intermediate was then subjected to dehydration using a mixture of hydrochloric and acetic acids to yield the final fulvene (B1219640) product. jcu.edu.au

Over the years, modifications to this original procedure have been developed to improve yield and efficiency. One such modified synthesis utilizes methyl lithium in excess instead of a Grignard reagent. The process involves the treatment of 2,3,4,5-tetraphenylcyclopenta-2,4-dienone with methyl lithium, followed by quenching with a saturated ammonium (B1175870) chloride solution. The resulting cyclopentadienol compound is extracted and subsequently heated in a mixture of acetic and hydrochloric acids to induce dehydration, forming the orange, solid this compound. jcu.edu.au Further research into the synthesis of tetraphenylfulvenes was published in 1955, contributing to the foundational knowledge of these compounds. acs.orgacs.org

Another synthetic route was outlined in a US patent, which describes the production of this compound by reacting 2,3,4,5-tetraphenylcyclopentadiene with a solution of n-butylamine and formaline. google.com

Table 1: Early Synthetic Methodologies for this compound

| Year Reported | Starting Material | Key Reagents | Reaction Type | Reference |

|---|

Evolution of Synthetic Methodologies for this compound Derivatives

The synthetic utility of this compound has evolved significantly, with the compound serving as a key precursor for various derivatives, most notably in the field of organometallics. Early studies explored its reactivity with Grignard reagents, indicating its potential for further functionalization. scilit.com

A major advancement in the use of this compound is in the synthesis of ansa-metallocenes. researchgate.net The reductive dimerization of fulvenes using low-valent metal precursors has become a straightforward, one-step method to create ethylene-bridged metallocenes. researchgate.netnih.gov This process has been particularly exploited with this compound. osti.gov

Recent research has described a new synthesis of the unsubstituted exocyclic this compound, which is then used directly in reductive dimerization reactions with various lanthanoid metals such as Samarium (Sm), Europium (Eu), and Ytterbium (Yb). nih.govresearchgate.net This reaction yields divalent ansa-octaphenylmetallocenes, a class of sandwich compounds with a hydrocarbon bridge linking the two cyclopentadienyl (B1206354) rings. nih.govosti.gov This modern application demonstrates a significant evolution from the compound's initial syntheses, showcasing its role as a sophisticated building block for complex organometallic structures. osti.gov The development of these synthetic strategies has opened up new avenues for creating lanthanide complexes with specific structural and electronic properties. nih.gov

Table 2: Synthesis of this compound Derivatives

| Derivative Type | Synthetic Approach | Precursor | Key Reagents | Resulting Compound Class | Reference |

|---|---|---|---|---|---|

| Functionalized Cyclopentadienyls | Grignard Reaction | This compound | Grignard Reagents (e.g., RMgX) | Substituted cyclopentadienyl derivatives | scilit.com |

| ansa-Metallocenes | Reductive Dimerization | This compound | Lanthanoid metals (Sm, Eu, Yb) | Divalent ansa-octaphenylmetallocenes | nih.govosti.govresearchgate.net |

Advanced Synthetic Methodologies and Mechanistic Investigations of 1,2,3,4 Tetraphenylfulvene

Diverse Synthetic Routes to 1,2,3,4-Tetraphenylfulvene

This compound is a derivative of fulvene (B1219640), a class of organic molecules first discovered by Thiele in 1900, which are characterized by a cross-conjugated system involving a five-membered ring and an exocyclic double bond. nih.gov The unique electronic properties and reactivity of fulvenes make them valuable intermediates in the synthesis of complex polycyclic scaffolds. d-nb.inforesearchgate.net Modern organic synthesis has developed a variety of methods to construct the fulvene framework, ranging from classic condensation reactions to advanced transition-metal-catalyzed processes. This article focuses on several key synthetic methodologies for preparing this compound and related substituted fulvenes.

Transformations starting from ketone precursors are a cornerstone of fulvene synthesis. These methods typically involve the formation of the exocyclic double bond through reactions at the carbonyl group of a cyclopentadienone or a related five-membered ring ketone.

A well-established pathway to fulvenes involves the use of organometallic reagents, particularly Grignard reagents, reacting with a suitable ketone precursor. For the synthesis of 6,6-disubstituted fulvenes derived from 1,2,3,4-tetraphenylcyclopentadienone (commonly known as tetracyclone), a two-step sequence is employed.

The first step is the nucleophilic addition of a Grignard reagent, such as methylmagnesium bromide, to the carbonyl carbon of tetraphenylcyclopentadienone. study.com This reaction proceeds through a classic nucleophilic attack on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol. study.com

The second step is the acid-catalyzed dehydration of the tertiary alcohol intermediate. Protonation of the hydroxyl group creates a good leaving group (water), which is eliminated to form a stabilized carbocation. A subsequent deprotonation at an adjacent carbon, in this case, the methyl group, results in the formation of the exocyclic double bond, yielding the final this compound derivative.

| Step | Reactants | Reagents | Intermediate/Product | General Mechanism |

| 1 | Tetraphenylcyclopentadienone, Methylmagnesium Bromide | Diethyl ether (solvent), followed by H₃O⁺ | 1,2,3,4-Tetraphenyl-5-methyl-1,3-cyclopentadien-5-ol | Nucleophilic addition |

| 2 | 1,2,3,4-Tetraphenyl-5-methyl-1,3-cyclopentadien-5-ol | Acid catalyst (e.g., H₂SO₄), Heat | 6,6-Dimethyl-1,2,3,4-tetraphenylfulvene (if dimethyl Grignard logic is applied) or a methylated fulvene | E1 Elimination |

The most common and direct method for synthesizing fulvenes is the condensation reaction between a cyclopentadiene derivative and a ketone or aldehyde. nih.gov For this compound, this involves the reaction of tetraphenylcyclopentadienone with a compound containing an acidic methylene group.

Tetraphenylcyclopentadienone itself is synthesized via a double aldol condensation of benzil with dibenzyl ketone in the presence of a base. wikipedia.orgstudy.com Once formed, this dark purple dienone can serve as a versatile precursor. wikipedia.org In a typical fulvene synthesis, the enolate of a CH-acidic compound (like cyclopentadiene or malononitrile) acts as a nucleophile, attacking the carbonyl carbon of the tetraphenylcyclopentadienone. This is followed by an elimination of water, often facilitated by the reaction conditions, to form the characteristic exocyclic double bond of the fulvene core. This condensation approach is a direct and efficient route to highly substituted fulvenes.

| Precursor 1 | Precursor 2 | Base/Catalyst | Product | Reaction Type |

| Benzil | Dibenzyl Ketone | Basic Catalyst (e.g., KOH) | Tetraphenylcyclopentadienone | Aldol Condensation study.com |

| Tetraphenylcyclopentadienone | Cyclopentadiene | Base (e.g., Sodium Ethoxide) | This compound | Knoevenagel/Thiele Condensation |

Photochemistry offers unique pathways for the synthesis of complex molecular architectures that are often inaccessible through thermal reactions. The generation of fulvene frameworks can be achieved through the photoinduced rearrangement of specific bicyclic systems, notably bicyclo[2.2.2]octenones. beilstein-journals.orgcore.ac.uk These rigid structures, which contain a β,γ-unsaturated carbonyl chromophore, are known to undergo a variety of photochemical transformations. core.ac.uk

Upon direct irradiation, bicyclo[2.2.2]octenones can undergo reactions such as the oxa-di-π-methane (ODPM) rearrangement (a 1,2-acyl shift) or decarbonylation. beilstein-journals.orgcore.ac.uk In some cases, these rearrangements lead to the formation of highly reactive intermediates like vinyl ketenes. beilstein-journals.org While not always the primary outcome, fragmentation and rearrangement pathways of specifically designed bicyclic precursors can lead to the formation of five-membered ring systems characteristic of fulvenes. For instance, a photoinduced 1,5-phenyl migration in certain 5,6-dibenzoylbicyclo[2.2.2]oct-5-en-2-ones has been observed to regioselectively form exceptionally stable vinyl ketenes, demonstrating the selective activation of parts of the molecule to yield unsaturated intermediates. beilstein-journals.org This principle can be conceptually extended to design bicyclic precursors that, upon photochemical cleavage, could potentially cyclize or rearrange to form substituted fulvenes.

Cyclization reactions are a powerful tool for constructing the core ring structure of fulvenes and for building more complex polycyclic systems from fulvene precursors. Fulvenes can participate as 2π, 4π, or 6π components in various intra- and intermolecular cycloaddition reactions. nih.govd-nb.info

Intramolecular cycloadditions are particularly useful, where a fulvene moiety is tethered to another reactive group like a diene or dienophile. nih.govbeilstein-journals.org Depending on the length and nature of the tether, the fulvene can react as either a diene or a dienophile to form complex, fused ring systems in a stereospecific manner. nih.gov For example, an enantioselective intramolecular [6+2] cycloaddition has been reported where a fulvene tethered to a side chain containing a formyl group cyclizes to form tricyclopentanoid derivatives. d-nb.info

Another approach involves sequential condensation and cyclization reactions. For instance, the reaction of 2-(1-phenylvinyl)benzaldehydes with active methylene compounds like malonates can be controlled to produce cyclized indene derivatives or, after subsequent dehydrogenation, benzofulvenes. acs.org This demonstrates how a Knoevenagel condensation can be followed by an intramolecular cyclization to build the fulvene-related framework. acs.org

| Cycloaddition Type | Fulvene Component | Reactant Partner | Resulting Scaffold |

| [6+2] Intramolecular | Pentafulvene (6π) | Tethered Enamine | Triquinane derivatives d-nb.info |

| [4+2] Intramolecular | Pentafulvene (4π) | Tethered Diene | Polycyclic systems nih.gov |

Modern organometallic catalysis provides highly efficient and selective methods for synthesizing complex organic molecules. Palladium-catalyzed reactions have emerged as a robust strategy for constructing various fulvene frameworks, including pentafulvenes, benzofulvenes, and the related butafulvenes. nih.govrsc.orgresearchgate.net

One advanced method is the palladium-catalyzed deacetylative [2+2+1] annulation of enones with alkynes to create polysubstituted pentafulvenes. rsc.org This protocol demonstrates excellent functional group tolerance, accommodating sensitive halides and free hydroxyl groups.

Another strategy involves palladium-catalyzed sequential three-component reactions to generate benzofulvenes. These reactions can proceed through key C,C-palladacycle intermediates, which are formed from the cascade reaction of aryl halides and alkynes, and then react with a third component to form the final benzofulvene product.

Furthermore, palladium catalysis has been instrumental in the synthesis of butafulvenes, highly strained and anti-aromatic isomers of benzene. nih.gov These protocols involve the coupling of propargylic compounds and can proceed through different mechanistic pathways, including one that generates an allenyl boronate intermediate. These methods tolerate a wide range of substrates and operate under mild conditions, showcasing the power of palladium catalysis to assemble complex and strained fulvenoid systems. nih.gov

Ketone-Based Precursor Transformations

Mechanistic Elucidation of this compound Synthesis

The most well-established and mechanistically understood synthesis of this compound proceeds in two main stages:

Synthesis of Tetraphenylcyclopentadienone: This stage involves a base-catalyzed double aldol condensation reaction.

Conversion of Tetraphenylcyclopentadienone to this compound: This transformation is typically achieved through a Wittig reaction.

Stage 1: Synthesis of Tetraphenylcyclopentadienone via Base-Catalyzed Double Aldol Condensation

The synthesis of the key intermediate, 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one (commonly known as tetraphenylcyclopentadienone or tetracyclone), is accomplished through the reaction of benzil and dibenzyl ketone in the presence of a base.

Reactants and Conditions for Tetraphenylcyclopentadienone Synthesis

| Reactant/Reagent | Role | Key Characteristics |

| Benzil | Electrophile | A diketone that provides two carbonyl groups for the condensation. |

| Dibenzyl Ketone | Nucleophile | Provides two sets of acidic α-hydrogens for enolate formation. |

| Base (e.g., KOH) | Catalyst | Deprotonates dibenzyl ketone to generate the nucleophilic enolate. |

| Solvent (e.g., Ethanol) | Reaction Medium | Solubilizes the reactants and reagents. |

Mechanistic Steps:

The reaction proceeds through a series of aldol addition and condensation (dehydration) steps:

Enolate Formation: The base, typically hydroxide, abstracts an acidic α-hydrogen from dibenzyl ketone to form a resonance-stabilized enolate ion. This enolate is the key nucleophile in the reaction.

First Aldol Addition: The enolate attacks one of the carbonyl carbons of benzil in a nucleophilic addition reaction, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by the solvent (e.g., ethanol) to yield a β-hydroxy ketone.

First Dehydration (Condensation): Under the reaction conditions, the β-hydroxy ketone readily undergoes dehydration. A base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of an α,β-unsaturated ketone. This step is driven by the formation of a conjugated system.

Second Enolate Formation and Intramolecular Aldol Addition: The resulting intermediate still possesses an acidic α-hydrogen. The base abstracts this proton to form a new enolate. This enolate then undergoes an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring and a new alkoxide.

Stage 2: Conversion of Tetraphenylcyclopentadienone to this compound via Wittig Reaction

The conversion of the carbonyl group of tetraphenylcyclopentadienone to the exocyclic double bond of this compound is efficiently carried out using a Wittig reaction. This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane.

Reactants and Conditions for the Wittig Reaction

| Reactant/Reagent | Role | Key Characteristics |

| Tetraphenylcyclopentadienone | Electrophile | The ketone substrate containing the carbonyl group to be converted. |

| Methyltriphenylphosphonium Bromide | Ylide Precursor | A phosphonium salt used to generate the Wittig reagent. |

| Strong Base (e.g., n-Butyllithium) | Ylide Formation | Deprotonates the phosphonium salt to form the phosphorus ylide. |

| Aprotic Solvent (e.g., THF) | Reaction Medium | Solubilizes the reactants and facilitates the reaction. |

Mechanistic Steps:

The Wittig reaction mechanism is generally accepted to proceed through a concerted pathway involving a four-membered ring intermediate.

Ylide Formation: A strong base, such as n-butyllithium, is used to deprotonate the methyltriphenylphosphonium bromide, forming the highly reactive nucleophilic phosphorus ylide, methylenetriphenylphosphorane (Ph₃P=CH₂).

Nucleophilic Attack and [2+2] Cycloaddition: The nucleophilic ylide attacks the electrophilic carbonyl carbon of tetraphenylcyclopentadienone. This is believed to occur via a concerted [2+2] cycloaddition pathway, directly forming a four-membered ring intermediate known as an oxaphosphetane.

Oxaphosphetane Decomposition: The oxaphosphetane intermediate is unstable and spontaneously decomposes. This decomposition is a retro-[2+2] cycloaddition reaction, breaking the carbon-oxygen and phosphorus-carbon bonds and forming a new carbon-carbon double bond (the exocyclic double bond of the fulvene) and a phosphorus-oxygen double bond.

Product Formation: The decomposition of the oxaphosphetane yields the final product, this compound, and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the entire Wittig reaction.

Reactivity Profiles and Reaction Mechanisms of 1,2,3,4 Tetraphenylfulvene

Reactions with Organometallic Reagents

The unique electronic structure of the fulvene (B1219640) core, characterized by a cross-conjugated system and significant dipolar character, makes 1,2,3,4-tetraphenylfulvene a versatile substrate for reactions with various organometallic reagents. These reactions are primarily driven by the nucleophilic attack of the organometallic's carbanionic component on the electrophilic exocyclic carbon atom of the fulvene.

Interactions with Grignard Reagents and Adduct Formation

This compound readily reacts with a range of Grignard reagents (RMgX) at the exocyclic carbon (C6). This reaction proceeds via a 1,2-addition mechanism, where the nucleophilic alkyl or aryl group from the Grignard reagent attacks the C6 position. This attack disrupts the fulvene's π-system, generating a substituted cyclopentadienyl (B1206354) anion intermediate. Subsequent aqueous workup protonates the ring to yield the final product, a 5-substituted-1,2,3,4-tetraphenylcyclopentadiene. acs.orgacs.org

The general mechanism is as follows:

Nucleophilic Attack: The R-group of the Grignard reagent adds to the C6 carbon of the tetraphenylfulvene.

Intermediate Formation: A magnesium salt of the corresponding 5-(R-alkyl/aryl)-1,2,3,4-tetraphenylcyclopentadienide is formed.

Protonation: Acidic workup protonates the cyclopentadienyl ring, yielding the stable diene product.

This reaction has been successfully demonstrated with various Grignard reagents, confirming that the mode of addition is consistently at the exocyclic double bond. acs.org This reactivity is in line with the established dipolar character of the fulvene core, where the exocyclic carbon holds a partial positive charge, making it a prime target for nucleophiles. acs.org

Table 1: Adducts Formed from the Reaction of this compound with Various Grignard Reagents

| Grignard Reagent (RMgX) | R Group | Product Name |

|---|---|---|

| Methylmagnesium iodide | Methyl | 5-Methyl-1,2,3,4-tetraphenylcyclopentadiene |

| Ethylmagnesium bromide | Ethyl | 5-Ethyl-1,2,3,4-tetraphenylcyclopentadiene |

| n-Propylmagnesium bromide | n-Propyl | 5-n-Propyl-1,2,3,4-tetraphenylcyclopentadiene |

| Isopropylmagnesium bromide | Isopropyl | 5-Isopropyl-1,2,3,4-tetraphenylcyclopentadiene |

| t-Butylmagnesium chloride | t-Butyl | 5-t-Butyl-1,2,3,4-tetraphenylcyclopentadiene |

| Benzylmagnesium chloride | Benzyl | 5-Benzyl-1,2,3,4-tetraphenylcyclopentadiene |

Source: Data compiled from Bonagura et al., 1954. acs.org

Conjugate Addition Reactions with Organolithium Reagents

Organolithium reagents, being more potent nucleophiles than their Grignard counterparts, also react readily with this compound. wikipedia.orgdalalinstitute.com While direct 1,2-addition to the exocyclic double bond is a common pathway for many organolithium reactions with unsaturated systems, the possibility of 1,4-conjugate addition also exists for α,β-unsaturated carbonyl compounds, a system electronically analogous to fulvenes. libretexts.org In the context of fulvenes, this would involve the addition of the nucleophile to one of the ring carbons (e.g., C2 or C5) rather than the exocyclic C6.

However, for highly reactive organolithium species, the kinetically favored pathway is typically the direct 1,2-addition to the most electrophilic center, which in tetraphenylfulvene is the exocyclic carbon. wikipedia.orgstackexchange.com The reaction with n-butyllithium (n-BuLi), for example, follows this pattern, leading to the formation of a lithium cyclopentadienide intermediate, which upon quenching yields the corresponding 5-alkyl-1,2,3,4-tetraphenylcyclopentadiene. wikipedia.org

The mechanism is analogous to that of Grignard reagents:

Nucleophilic Attack: The butyl anion from n-BuLi adds to the C6 carbon.

Intermediate Formation: A lithium 5-butyl-1,2,3,4-tetraphenylcyclopentadienide salt is formed.

Protonation: Aqueous or acidic workup furnishes the 5-butyl-1,2,3,4-tetraphenylcyclopentadiene product.

The preference for 1,2-addition over conjugate addition with strong, non-stabilized organolithium reagents is a well-documented phenomenon in carbonyl chemistry and applies similarly to the fulvene system. dalalinstitute.comlibretexts.org

Reductive Dimerization with Low-Valent Metal Precursors

The reaction of this compound with low-valent metal precursors, such as those derived from the reduction of titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃) with reducing agents like zinc or lithium, can lead to reductive coupling reactions. researchgate.netnih.gov These reactions are analogous to the McMurry reaction, which is well-known for the reductive coupling of ketones and aldehydes to form alkenes. nih.gov

In the case of tetraphenylfulvene, the low-valent titanium species can donate electrons to the fulvene's π-system, generating a radical anion intermediate. Two of these radical anions can then couple (dimerize) to form a new carbon-carbon single bond. This coupling typically occurs at the exocyclic C6 position, which bears the highest spin density in the radical anion. The resulting dianionic species can then be protonated upon workup. This process effectively results in the reductive dimerization of the fulvene.

The proposed mechanism involves:

Single Electron Transfer (SET): The low-valent metal transfers an electron to the fulvene molecule to form a radical anion.

Dimerization: Two radical anions couple at the C6 position to form a dianionic dimer.

Protonation: Workup with a proton source neutralizes the dianion to yield the final dimeric product.

This type of reaction showcases the ability of the fulvene to act as an electron acceptor, leading to C-C bond formation through a reductive pathway.

Cycloaddition Chemistry of this compound

Fulvenes are versatile participants in cycloaddition reactions, capable of reacting as 2π, 4π, or 6π components. this compound primarily utilizes the diene system within its five-membered ring (C1-C4) to act as a 4π component in [4+2] cycloadditions, also known as Diels-Alder reactions. libretexts.org

Diels-Alder Reactions and Cycloadduct Formation

In a typical Diels-Alder reaction, this compound acts as the diene, reacting with an electron-deficient alkene or alkyne, known as the dienophile. libretexts.org The reaction proceeds in a concerted fashion, forming a six-membered ring and creating two new sigma bonds. masterorganicchemistry.com

A classic example is the reaction with maleic anhydride, a highly reactive dienophile due to its two electron-withdrawing carbonyl groups. mnstate.eduorganicreactions.org The reaction of this compound with maleic anhydride yields a bicyclic adduct. The exocyclic double bond of the fulvene remains intact in the final product.

Table 2: Representative Diels-Alder Reactions of this compound (as the 4π Diene)

| Dienophile (2π Component) | Product Class |

|---|---|

| Maleic Anhydride | Bicyclic anhydride adduct |

| N-Phenylmaleimide | Bicyclic imide adduct |

| Dimethyl acetylenedicarboxylate (DMAD) | Bicyclic diester adduct (with a cyclohexadiene ring) |

| Benzyne | Polycyclic aromatic adduct |

Source: Data compiled from established fulvene cycloaddition chemistry.

The reactivity in these cycloadditions is governed by frontier molecular orbital (FMO) theory. Typically, the reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene (tetraphenylfulvene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. libretexts.org Electron-withdrawing groups on the dienophile lower its LUMO energy, facilitating a faster reaction.

Investigation of Regio- and Stereoselectivity in Cycloadditions

When this compound reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, meaning there are two possible constitutional isomers that can be formed. youtube.comyoutube.com The outcome is largely determined by a combination of electronic and steric factors. Resonance arguments can often predict the major regioisomer by matching the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com For fulvenes, the substitution pattern on the ring and the exocyclic carbon influences the orbital coefficients, directing the regiochemical outcome.

Stereoselectivity refers to the specific spatial arrangement of the atoms in the product. In Diels-Alder reactions, two key aspects of stereoselectivity are:

Syn-addition: The dienophile adds to one face of the diene, and the stereochemistry of the dienophile is retained in the product. A cis-dienophile gives a cis-substituted product, while a trans-dienophile gives a trans-substituted product. libretexts.org

Endo/Exo Selectivity: When the diene is cyclic, as in the case of fulvenes, the dienophile can approach from two different faces relative to the rest of the diene's structure. The endo product, where the dienophile's substituents are oriented towards the π-system of the newly formed ring, is often kinetically favored due to secondary orbital interactions. libretexts.org However, for sterically hindered substrates like this compound, the exo product, which is sterically less congested, may be formed preferentially or as the thermodynamically stable product. researchgate.net The four bulky phenyl groups create significant steric hindrance on the faces of the cyclopentadienyl ring, strongly influencing the stereochemical course of the cycloaddition. nih.gov

The precise regio- and stereochemical outcomes are highly dependent on the specific dienophile used and the reaction conditions, with steric hindrance from the phenyl substituents being a dominant controlling factor in the chemistry of this compound.

Photochemical Reactivity of this compound

The photochemical behavior of fulvene derivatives is a subject of ongoing research, though specific studies focusing solely on this compound are not extensively detailed in publicly available literature. However, general principles of fulvene photochemistry and studies on related substituted fulvenes provide a framework for understanding the potential reactivity of this compound.

Photofragmentation and Rearrangement Processes

While specific photofragmentation pathways for this compound are not well-documented, the photochemical rearrangement of the fulvene core is a known process. Upon UV irradiation, fulvenes can undergo isomerization to form spiro[2.4]heptadiene derivatives. nih.gov This transformation is a significant photorearrangement pathway for the fulvene scaffold. nih.gov Computational studies on the parent fulvene molecule support the plausibility of such rearrangements, which may proceed through complex potential energy surfaces involving conical intersections.

In a broader context, substituted fulvenes have been investigated for their diverse cycloaddition chemistry, acting as 2π, 4π, or 6π components. The specific substitution pattern and the nature of the substituents (electron-donating or electron-withdrawing) can significantly influence the reaction pathways and rates. For instance, the presence of phenyl groups, as in this compound, can be expected to influence the electronic properties and steric factors governing these photochemical reactions.

One study on the conversion of tetraphenylcyclopentadienone, a related compound, to tetraphenylpentafulvene derivatives by substitution at the exocyclic carbon, has shown that the electro-optical properties can be finely tuned. nih.gov This suggests that the tetraphenyl-substituted core provides a robust framework whose electronic behavior can be modulated, which would also be relevant in its photochemical reactivity.

Excited State Dynamics and Reaction Pathways

Detailed experimental data on the excited state dynamics, such as lifetimes and transient species, of this compound are scarce. However, theoretical and experimental studies on other fulvene derivatives offer insights into the potential processes.

Time-resolved transient absorption spectroscopy has been employed to investigate the reaction mechanisms of photorearrangements in synthesized fulvene derivatives. acs.org These studies have helped in characterizing intermediate species involved in processes like intramolecular hydrogen atom transfer and cyclization, leading to the proposal of full reaction pathways. acs.org It is suggested that for a reliable theoretical description of fulvenes, methods beyond standard density functional theory, such as second-order n-electron valence state perturbation theory, are necessary. acs.org

The excited state dynamics of fulvenes are generally complex and can involve multiple electronic states. For instance, in the photochemical ring-opening of 1,3-cyclohexadiene, a related cyclic diene, it has been shown that the reaction pathway is more intricate than previously thought, with a high-lying electronic state playing a key role. nih.gov This highlights the importance of considering a manifold of excited states when discussing the photochemistry of cyclic conjugated systems like fulvenes.

The table below summarizes the types of photochemical processes observed in fulvene derivatives, which may be applicable to this compound.

| Photochemical Process | Description |

| Photorearrangement | Isomerization of the fulvene core, potentially leading to the formation of spiro[2.4]heptadiene structures. |

| Cycloaddition | Participation as 2π, 4π, or 6π components in reactions with other molecules or with another fulvene molecule. |

| Excited State Deactivation | Decay from the excited state back to the ground state, which can occur through radiative (fluorescence, phosphorescence) or non-radiative pathways, including internal conversion and intersystem crossing. |

Further research, including transient absorption spectroscopy and advanced computational modeling specific to this compound, is necessary to elucidate its precise photofragmentation and rearrangement processes, as well as its detailed excited state dynamics and reaction pathways.

Advanced Spectroscopic Characterization of 1,2,3,4 Tetraphenylfulvene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of tetraphenylfulvene derivatives, providing detailed information about the hydrogen and carbon framework of these molecules.

The ¹H and ¹³C NMR spectra of 1,2,3,4-tetraphenylfulvene provide a definitive fingerprint of its structure. The symmetry of the unsubstituted phenyl groups and the unique environment of the fulvene (B1219640) core protons and carbons give rise to a characteristic set of signals.

In the ¹H NMR spectrum, the twenty protons of the four phenyl groups typically appear as a complex multiplet in the aromatic region, generally between δ 7.0 and 7.5 ppm. The two exocyclic methylene protons at the C6 position are chemically equivalent and manifest as a sharp singlet.

The ¹³C NMR spectrum is characterized by signals corresponding to the fulvene ring carbons and the phenyl group carbons. The carbons of the five-membered ring (C1-C5) and the exocyclic methylene carbon (C6) are particularly diagnostic. The four phenyl groups give rise to four distinct signals for the ipso, ortho, meta, and para carbons, respectively.

The introduction of substituents at the exocyclic C6 position significantly influences the NMR spectra, providing valuable insights into electronic and steric effects. The chemical shifts of the protons and carbons in various 6-substituted-1,2,3,4-tetraphenylfulvene derivatives have been extensively documented. wiley-vch.de For instance, the presence of an aryl group at the C6 position introduces a new set of aromatic signals and shifts the resonance of the remaining exocyclic proton.

Table 1: ¹H and ¹³C NMR Data for Selected 6-Substituted this compound Derivatives in CDCl₃ wiley-vch.de

| Substituent at C6 | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) | Mass (m/z) |

|---|---|---|---|

| 4-Methylphenyl | 2.18 (s, 3H, CH₃), 7.39 (s, 1H, C6-H), 6.69-7.30 (m, Ar-H) | 21.2 (CH₃), 125.3-137.9 (Ar-C), 141.4, 141.7, 143.6, 145.7 (Fulvene-C) | 472 (M⁺) |

| 4-Methoxyphenyl | 3.69 (s, 3H, OCH₃), 7.36 (s, 1H, C6-H), 6.41-7.28 (m, Ar-H) | 55.2 (OCH₃), 112.7-137.1 (Ar-C), 141.0, 141.5, 142.7, 145.5, 159.6 (Fulvene-C, C-O) | 488 (M⁺) |

| 2-Thienyl | 7.44 (s, 1H, C6-H), 6.60-7.33 (m, Ar-H, Thienyl-H) | 124.9-136.2 (Ar-C, Thienyl-C), 137.9, 141.5, 141.7, 144.1, 144.3 (Fulvene-C) | 464 (M⁺) |

| 3,4,5-Trimethoxyphenyl | 3.55 (s, 6H, OCH₃), 3.74 (s, 3H, OCH₃), 6.23 (s, 2H, Ar-H), 7.38 (s, 1H, C6-H), 6.77-7.30 (m, Ar-H) | 55.7, 60.7 (OCH₃), 108.0-138.1 (Ar-C), 141.5, 141.7, 143.6, 146.4, 152.1 (Fulvene-C, C-O) | 548 (M⁺) |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, especially in complex derivatives.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For a tetraphenylfulvene derivative, this would clearly show the correlations between adjacent ortho and meta protons within each of the phenyl rings, aiding in their specific assignment.

Heteronuclear Single Quantum Coherence (HSQC): This technique maps proton signals to the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the exocyclic proton(s) at C6 to the C6 carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about long-range (typically 2- and 3-bond) H-C correlations. This is vital for piecing together the molecular skeleton. For instance, correlations would be expected from the exocyclic C6 proton(s) to the C1, C4, and C5 carbons of the fulvene ring. Similarly, protons on the phenyl rings would show correlations to the quaternary fulvene carbons to which they are attached (C1, C2, C3, C4), confirming the connectivity of the entire structure.

These 2D NMR methods, used in concert, allow for the comprehensive structural characterization of novel and complex tetraphenylfulvene derivatives. researchgate.netacs.org

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For this compound, the FTIR spectrum is dominated by absorptions characteristic of its aromatic and olefinic components.

The key expected vibrational frequencies include:

Aromatic C-H Stretching: Weak to medium bands are expected in the 3100-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl rings.

Olefinic C-H Stretching: The C-H bonds of the exocyclic methylene group (=CH₂) are also expected to absorb in the 3100-3000 cm⁻¹ range.

C=C Stretching: Multiple sharp bands of variable intensity appear in the 1600-1450 cm⁻¹ region, arising from the C=C stretching vibrations within the phenyl rings and the fulvene core.

C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region are characteristic of out-of-plane C-H bending ("wags") of the phenyl rings, which can provide information about the substitution pattern.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) & Olefinic (Fulvene) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring & Fulvene Core |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic (Phenyl) |

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. For tetraphenylfulvene and its derivatives, "soft" ionization techniques are particularly useful to observe the molecular ion with minimal fragmentation.

Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (LDI-TOF MS) is a suitable technique for analyzing thermally stable, non-volatile compounds like this compound. In this method, a pulsed laser irradiates the sample, causing it to desorb and ionize directly. The primary ion observed is the molecular ion (M⁺·). For this compound (C₃₀H₂₂), the expected molecular ion peak would be at a mass-to-charge ratio (m/z) of 382.17. nih.gov This technique provides rapid and accurate molecular weight determination with minimal sample preparation. nih.gov

Table 3: LDI-TOF MS Data for this compound

| Compound | Molecular Formula | Calculated m/z [M]⁺· | Observed m/z [M]⁺· |

|---|---|---|---|

| This compound | C₃₀H₂₂ | 382.17 | 382 nih.gov |

For larger derivatives of tetraphenylfulvene or in cases where the compound does not absorb the laser energy efficiently, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is the preferred method. In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs the laser energy. The matrix facilitates a soft ionization of the analyte, minimizing fragmentation and allowing for the analysis of high molecular weight compounds. nih.gov

This technique is particularly effective for characterizing the various substituted tetraphenylfulvene derivatives, confirming the successful incorporation of different functional groups by providing a clear molecular ion peak. wiley-vch.de For example, matrices such as trans-2-[3-(4-t-butyl-phenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) have proven highly effective for the analysis of conjugated polymers and could be applicable to fulvene systems. nih.gov

Table 4: MALDI-TOF MS Molecular Ion Data for Substituted Tetraphenylfulvene Derivatives wiley-vch.de

| Compound | Molecular Formula | Calculated m/z [M]⁺ | Observed m/z [M]⁺ |

|---|---|---|---|

| 1,2,3,4-Tetraphenyl-6-(4-methylphenyl)fulvene | C₃₇H₂₈ | 472.22 | 472 |

| 1,2,3,4-Tetraphenyl-6-(4-methoxyphenyl)fulvene | C₃₇H₂₈O | 488.21 | 488 |

| 1,2,3,4-Tetra(4-chlorophenyl)-6-phenylfulvene | C₃₆H₂₂Cl₄ | 594.05 | 594 |

Electronic Spectroscopy: UV-Vis Absorption and Emission Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides fundamental insights into the electronic transitions within a molecule. For highly conjugated systems like tetraphenylfulvene, these techniques reveal the energies of the frontier molecular orbitals (HOMO and LUMO) and how they are influenced by the molecular structure and environment.

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from lower to higher energy orbitals upon absorption of photons. In conjugated molecules like fulvenes, the most prominent absorption bands typically correspond to π → π* transitions. The extensive conjugation in this compound, involving the fulvene core and the four phenyl substituents, is expected to result in strong absorption in the near-UV and visible regions of the electromagnetic spectrum.

While detailed spectral data for this compound is not extensively documented, the principles of electronic spectroscopy allow for a reliable prediction of its absorption characteristics. The absorption profile is expected to be dominated by an intense, broad band corresponding to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The position of this band, λmax, is sensitive to the extent of π-conjugation. Each additional double bond in a conjugated system typically shifts the λmax to a longer wavelength.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are invaluable for assigning specific spectral bands to their corresponding electronic transitions. These calculations can model the molecular orbitals and predict the energies and oscillator strengths of electronic excitations, aiding in the interpretation of experimental spectra. For complex systems like tetraphenylfulvene, TD-DFT can help differentiate between multiple overlapping π → π* transitions and identify their character (e.g., intramolecular charge transfer).

Table 1: Representative UV-Vis Absorption Data for Phenyl-Substituted Fulvene Derivatives Note: Data for the specific 1,2,3,4-tetraphenyl isomer is not readily available. The following table presents data for related compounds to illustrate typical absorption ranges.

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (L mol-1 cm-1) | Reference |

| 6,6-diphenylfulvene | Cyclohexane | 255, 383 | 16,200; 22,900 | Generic Data |

| 1,3-diphenylfulvene | Ethanol | ~350 | Not Reported | Generic Data |

This table is illustrative. Specific experimental values for this compound are needed for a precise analysis.

Many highly conjugated organic molecules exhibit fluorescence, which is the emission of light as an excited electron returns to the ground state. The luminescence properties of tetraphenylfulvene derivatives are strongly linked to their molecular structure and surrounding environment. The efficiency of fluorescence is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed.

A key phenomenon influencing luminescence is the effect of the solvent, known as solvatochromism. The emission spectrum of a fluorescent molecule (fluorophore) can shift to longer (red shift) or shorter (blue shift) wavelengths depending on the polarity of the solvent. This occurs because the dipole moment of the fluorophore can change between its ground and excited states. After excitation, polar solvent molecules reorient themselves around the excited-state dipole, a process called solvent relaxation. nih.gov This relaxation lowers the energy of the excited state, resulting in a lower energy (longer wavelength) emission. researchgate.netresearchgate.net Therefore, a greater red shift is often observed in more polar solvents for fluorophores whose dipole moment increases upon excitation. acs.org

For tetraphenylfulvene derivatives, the bulky phenyl groups can undergo rotational motion in the excited state. In fluid solution, this rotation can provide a non-radiative decay pathway for the excited state, potentially quenching fluorescence. However, in a rigid environment, such as a frozen solution or the solid state, this intramolecular rotation is restricted, which can lead to a significant enhancement of fluorescence emission.

Table 2: Illustrative Luminescence Data and Solvent Effects This table demonstrates the type of data collected in luminescence studies. Specific values for this compound derivatives would be required for analysis.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Quantum Yield (ΦF) |

| Derivative A | Toluene | 350 | 450 | 0.15 |

| Derivative A | Acetonitrile | 350 | 475 | 0.12 |

| Derivative B | Solid State | 365 | 510 | 0.55 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For this compound and its derivatives, a key structural question is the degree of planarity of the system. Steric hindrance between the adjacent phenyl groups is expected to force them to twist out of the plane of the central five-membered ring. X-ray crystallography can precisely quantify these torsion angles.

While the crystal structure for this compound is not publicly available, data from closely related 1,3-diphenyl-6-aryl-fulvenes provide significant insight into the expected structural features. nih.govnih.gov In these structures, the phenyl substituents are invariably twisted with respect to the fulvene core, with torsion angles ranging from approximately 20° to over 60°, depending on the specific substitution pattern and steric demands. nih.gov The bond lengths within the fulvene core typically show a distinct pattern of alternating single and double bonds, confirming the cross-conjugated nature of the system. nih.gov

The crystal packing of these molecules is often governed by weak intermolecular interactions, such as van der Waals forces and C-H···π interactions, where a hydrogen atom on one molecule interacts with the electron cloud of a phenyl or fulvene ring on a neighboring molecule. nih.gov

Table 3: Representative Crystallographic Data for a Phenyl-Substituted Fulvene Derivative (6-mesityl-1,3-diphenylfulvene) nih.gov

| Parameter | Value |

| Chemical Formula | C27H24 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.2996 (4) |

| b (Å) | 12.1159 (3) |

| c (Å) | 21.0569 (5) |

| β (°) | 108.799 (1) |

| Volume (Å3) | 3931.3 (2) |

| Z (molecules/unit cell) | 8 |

Data from a related structure illustrates the type of information obtained. Torsion angles for the phenyl groups in this structure relative to the cyclopentadiene core average 21.3°, 38.0°, and 57.2° for the 1-phenyl, 3-phenyl, and 6-mesityl substituents, respectively. nih.gov

Theoretical and Computational Chemistry of 1,2,3,4 Tetraphenylfulvene

Electronic Structure Calculations

Computational quantum chemistry offers powerful tools to investigate the electronic properties of molecules. For 1,2,3,4-tetraphenylfulvene, methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model its electronic behavior and predict its chemical properties.

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction of a system as a single Slater determinant. stackexchange.comwayne.eduntnu.no It solves the Schrödinger equation by assuming each electron moves in the average field created by all other electrons, a concept known as the self-consistent field (SCF) method. ntnu.no While HF theory is a crucial starting point and provides a reasonably accurate description for many molecules, it does not fully account for electron correlation—the way electrons dynamically avoid each other. stackexchange.com

Density Functional Theory (DFT) has become one of the most popular methods for electronic structure calculations due to its balance of accuracy and computational cost. stackexchange.comresearchgate.net Unlike HF, which focuses on the wavefunction, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. stackexchange.com Practical DFT calculations, typically performed using the Kohn-Sham approach, include an approximation for the exchange-correlation functional, which accounts for the electron correlation effects neglected in HF theory. stackexchange.com This inclusion generally leads to more accurate results for properties like molecular geometries and reaction energies. ntnu.no Hybrid functionals, which mix a portion of HF exact exchange with DFT exchange-correlation functionals, are widely used to improve accuracy. arxiv.org

For a molecule like this compound, both HF and DFT methods can be used to optimize its molecular geometry, calculate its vibrational frequencies, and determine its electronic properties.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, determining the molecule's electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. researchgate.net This gap is also related to the electronic absorption spectra of a molecule; the energy of the lowest-energy electronic transition often corresponds to the HOMO-LUMO gap. youtube.com

In fulvene (B1219640) systems, the HOMO-LUMO gap can be precisely adjusted through chemical modification. For instance, in derivatives of 2,3,4,5-tetraphenylfulvene, modifying the substituents on the exocyclic carbon atom (position 6) can switch the molecule's electronic configuration, which in turn fine-tunes the HOMO-LUMO gap. researchgate.net This tunability is a key feature of fulvenes that is explored in the design of novel materials.

Table 1: Illustrative Frontier Orbital Energies for Fulvene Derivatives Note: The following data is illustrative for substituted fulvenes and does not represent experimentally or computationally verified values for this compound. Specific values require dedicated calculations.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Fulvene (Parent) | -8.55 | -0.63 | 7.92 |

| 6,6-Dimethylfulvene | -8.21 | -0.41 | 7.80 |

| 6,6-Dicyanofulvene | -9.89 | -2.98 | 6.91 |

Aromaticity and Antiaromaticity Investigations

The concept of aromaticity is fundamental to understanding the stability and reactivity of cyclic conjugated molecules. According to Hückel's rule, planar, cyclic, fully conjugated systems with 4n+2 π-electrons are aromatic and exceptionally stable, while those with 4n π-electrons are antiaromatic and highly unstable. youtube.com

The parent fulvene molecule is generally considered non-aromatic. researchgate.net It has 6 π-electrons but does not exhibit the stability characteristic of aromatic compounds due to its cross-conjugated system and significant bond length alternation. researchgate.netrsc.org However, the electronic character of the five-membered ring in fulvene derivatives can be pushed toward either aromaticity or antiaromaticity through substitution. rsc.orgpku.edu.cn

Substituents can dramatically influence the electronic structure of the fulvene core. By placing electron-donating groups (EDGs) on the exocyclic carbon, electron density is pushed into the five-membered ring. This can induce a separation of charge, creating a cyclopentadienyl (B1206354) anion-like moiety with 6 π-electrons, which is aromatic according to Hückel's rule. Conversely, attaching electron-withdrawing groups (EWGs) can pull electron density out of the ring, leading to a cyclopentadienyl cation-like system with 4 π-electrons, which is antiaromatic. researchgate.net

The ability to tune the electronic nature of the fulvene ring makes these compounds interesting molecular switches. As previously noted, pentafulvene derivatives can be chemically modified to switch between aromatic and antiaromatic electronic configurations. researchgate.net This switching is a direct consequence of altering the π-electron count within the cyclic system through the electronic effects of substituents.

For a system like 2,3,4,5-tetraphenylfulvene, the addition of strong electron-withdrawing groups at the exocyclic carbon can stabilize a resonance form where the five-membered ring has a positive charge and 4 π-electrons, inducing antiaromatic character. If electron-donating groups are placed there instead, the ring can take on a negative charge, achieving a 6 π-electron aromatic system. This controlled switching of electronic properties is a key area of research for developing new functional materials with tunable optical and electronic characteristics.

Computational Mechanistic Studies of this compound Reactions

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, identifying the structures of reactants, products, intermediates, and, most importantly, transition states.

A typical computational mechanistic study involves:

Geometry Optimization: The three-dimensional structures of all stationary points (reactants, intermediates, transition states, and products) on the reaction pathway are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to characterize the stationary points. A minimum on the potential energy surface (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that a given transition state connects the intended reactants and products.

Fulvenes are known to participate in various reactions, most notably cycloaddition reactions where they can act as either the diene or dienophile component. A computational study of a Diels-Alder reaction involving this compound would, for example, investigate whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and intermediates. The calculated activation barriers would predict the feasibility and rate of the reaction under different conditions.

Advanced Applications and Prospective Research Avenues for 1,2,3,4 Tetraphenylfulvene

Optoelectronic Materials Science Applications

The cross-conjugated π-system of the fulvene (B1219640) core, combined with the influence of its substituents, imparts tunable electronic and photophysical properties that are highly desirable for optoelectronic materials.

The fulvene group serves as a fundamental organic scaffold that emits light, making its derivatives, including 1,2,3,4-tetraphenylfulvene, attractive for use in light-emitting devices. mdpi.com Emitting organic molecules are foundational components of Organic Light-Emitting Diodes (OLEDs). mdpi.com Researchers have explored fulvene derivatives for their potential in conjugated small molecules and polymers intended for OLED and photovoltaic applications. researchgate.net The development of new generations of organic emitters often involves fully conjugated molecules that can exhibit enhanced emission intensity upon aggregation. mdpi.com By modifying the this compound structure, new derivatives can be synthesized to function as emitters in various devices. mdpi.com For instance, brominated fulvene chromophores are considered valuable intermediates for creating conjugated materials suitable for OLEDs. researchgate.net The goal is to create materials that are not only efficient emitters but also possess stability and processability for device fabrication. beilstein-journals.orgnih.gov

A key advantage of fulvene-based molecules is the ability to modulate their electro-optical properties through strategic structural changes. nih.govresearchgate.net The excited-state energies and aromatic character of fulvenes can be significantly influenced by the electronic nature of substituents attached to the core. researchgate.netnih.gov This allows for the precise tuning of properties like the singlet-triplet energy gap. nih.gov

In derivatives of tetraphenylfulvene (TPF), attaching electron-donating groups to the phenyl rings and electron-withdrawing groups to the exocyclic carbon (carbon 6 of the fulvene core) creates new molecules with distinct optical properties. mdpi.com The interplay between these donor and acceptor groups governs the frontier molecular orbitals (HOMO and LUMO) and, consequently, the absorption and emission behavior in different solvents. mdpi.com This strategic substitution is a powerful tool for tailoring molecules for specific optoelectronic applications. nih.gov

| Structural Modification | Observed Effect on Electro-Optical Properties | Reference Finding |

|---|---|---|

| Connecting electron-donor groups to phenyl rings and electron-withdrawing groups to the exocyclic carbon of TPF. | Creates new derivatives with varied UV-vis absorption and emission properties depending on solvent polarity. | New 2D-π-2A chromophores based on the tetraphenylfulvene scaffold were synthesized to analyze their optical properties. mdpi.com |

| Substitution of the exocyclic group on a related tetraphenylcyclopentadienone core with different electron-withdrawing groups (e.g., =C(COOMe)2 vs. =C(CN)2). | Can induce blue-shifts or red-shifts in the absorption spectrum and significantly enhance emission intensity. | Substitution with a methyl ester group caused a blue-shift, while a nitrile group caused a red-shift in absorption. nih.govresearchgate.net |

| Strategic positioning of electron-donating and electron-withdrawing groups across the six substitution sites of the fulvene core. | Modulates the excited-state energies and allows for tuning of the singlet-triplet energy gap. | This approach is critical for designing fulvene candidates for singlet fission applications. researchgate.netnih.gov |

The fulvene scaffold is a versatile template for designing novel chromophores with tailored functions. researchgate.net By applying the principles of structural modification, researchers can create chromophores for specific, advanced applications. mdpi.com One such area is the development of materials for singlet fission, a process that could enhance solar cell efficiency. researchgate.net This requires chromophores that fulfill strict energy-matching conditions, which can be achieved by carefully positioning electron-donating and electron-withdrawing groups on the fulvene structure to control the excited-state energies. researchgate.netnih.gov

An "inverse molecular design" approach has been proposed to accelerate the discovery of fulvene derivatives suitable for singlet fission by systematically exploring different substitution patterns. researchgate.net Another design strategy involves creating D-π-A (Donor-π-Acceptor) type molecules, where the tetraphenylfulvene core acts as the π-bridge, connecting electron-donor groups on the phenyl rings to electron-withdrawing groups on the exocyclic carbon. mdpi.com This molecular architecture is effective in tuning the photophysical properties for applications in emitting devices. mdpi.com

Biosensor Development Leveraging Luminescent Properties

The luminescent properties of this compound derivatives make them promising candidates for the development of fluorescent biosensors. mdpi.com Genetically encodable fluorescent biosensors are powerful tools for tracking cellular processes in real-time within their native environment. nih.gov The utility of a fluorescent molecule as a biosensor often depends on its sensitivity to the local environment. mdpi.comnih.gov

Researchers have specifically designed derivatives of tetraphenylfulvene for biosensing applications. mdpi.com The key feature of these designed molecules is the variability of their emission frequency when placed in different media. mdpi.com This sensitivity to solvent polarity suggests that their fluorescence could be modulated by binding to specific biological targets or by changes in the local cellular environment, providing a detectable signal. mdpi.com This principle is the foundation for creating sensors that can report on dynamic biological events with high spatial and temporal resolution. nih.gov

Catalytic Applications and Ligand Design in Organometallic Catalysis

While direct catalytic use of this compound is not extensively documented, its structure represents a valuable platform for ligand design in organometallic catalysis. mdpi.comwiley-vch.de The application of organometallic complexes in homogeneous catalysis is a cornerstone of modern chemistry, enabling the efficient synthesis of a vast array of chemical products. libretexts.orgbdu.ac.in

The core of this potential lies in the fulvene's cyclopentadienyl (B1206354) (Cp) ring. Fulvenes can be chemically converted into substituted cyclopentadienyl anions, which are among the most important and ubiquitous ligands in organometallic chemistry. The reaction of this compound with Grignard reagents, for instance, points to its reactivity and potential as a precursor to such ligands. acs.org

The tetraphenyl-substituted five-membered ring scaffold has proven to be effective in various catalytic systems. For example, 2,3,4,5-tetraphenyl-1-monophosphaferrocene, a compound with a similar tetraphenyl-substituted ring, is part of a class of molecules used as chiral ligands in asymmetric catalysis. mdpi.com Similarly, 1,2,3,4-tetraphenyl-1,2,3,4-tetraphospholane has been demonstrated to be a highly versatile ligand in reactions with metal clusters. nih.gov These examples highlight the potential of the sterically bulky and electronically tunable tetraphenyl-substituted ring system, derivable from tetraphenylfulvene, in creating novel ligands for transition metal catalysts. uea.ac.uknih.gov The design of such ligands is crucial for controlling the activity and selectivity of catalytic transformations.

Q & A

Q. What are the optimal synthetic routes for 1,2,3,4-Tetraphenylfulvene, and how can purity/yield be maximized?

The synthesis of this compound involves reacting 2,3,4,5-tetraphenylcyclopenta-2,4-dienone with methyl lithium (MeLi) in anhydrous tetrahydrofuran (THF), followed by dehydration using a mixture of glacial acetic acid and hydrochloric acid. Key steps include:

- Reagent stoichiometry : Excess MeLi (2.5–3.0 equivalents) ensures complete conversion of the cyclopentadienone precursor.

- Temperature control : Reflux conditions (40–60°C) during dehydration promote efficient elimination of water.

- Purification : Extraction with toluene, solvent removal under reduced pressure, and washing with hexane yield orange crystalline solids with purity >95% and yields of ~70% .

Q. How is this compound structurally characterized, and what analytical techniques are critical?

Characterization relies on multimodal analysis :

-

<sup>1</sup>H/<sup>13</sup>C NMR : The exocyclic CH2 group resonates at 6.03 ppm in <sup>1</sup>H NMR, while overlapping aromatic protons (6.85–7.35 ppm) complicate assignment without decoupling experiments .

-

Single-crystal X-ray diffraction : Confirms monoclinic symmetry (space group P2/c) with unit cell parameters:

Parameter Value a 12.0925 Å b 5.9127 Å c 29.4925 Å β 98.675° V 2084.57 ų These data validate the planar fulvene core and phenyl substituent geometry .

Advanced Research Questions

Q. How does this compound enable the synthesis of ansa-metallocene complexes, and what factors influence their properties?

this compound undergoes reductive dimerization with alkaline earth (Ca, Mg, Sr, Ba) and lanthanide metals (Sm, Eu, Yb) to form ansa-metallocenes. Critical factors include:

- Metal ionic radius : Larger radii (e.g., Ba<sup>2+</sup> vs. Mg<sup>2+</sup>) reduce Cp–Cp dihedral angles, increasing metal center exposure and altering reactivity .

- Solvent effects : THF or DME coordination stabilizes divalent complexes, as seen in [Eu(C5Ph4CH2)2(THF)2], which exhibits a 615 nm emission (red shift vs. untethered europocenes) due to reduced non-radiative decay .

Q. What challenges arise in interpreting spectral data for this compound derivatives, and how can they be resolved?

Key challenges include:

- NMR signal overlap : Aromatic proton signals (6.85–7.35 ppm) require advanced techniques like <sup>1</sup>H-<sup>13</sup>C HSQC or NOESY to resolve spin-spin coupling and spatial proximity .

- Crystallographic disorder : High phenyl group mobility in crystal lattices may necessitate low-temperature (123 K) diffraction studies to reduce thermal motion artifacts .

Q. How do structural modifications of this compound impact its reactivity in organometallic applications?

- Steric effects : Bulky phenyl substituents hinder nucleophilic attacks but stabilize metal complexes via π-stacking.

- Electronic effects : The fulvene’s electron-deficient core enhances reductive dimerization kinetics with low-valent metals. For example, Sm<sup>0</sup> reacts 3× faster than Yb<sup>0</sup> due to its lower reduction potential .

Q. What methodologies are employed to study the luminescence of europium-ansa-metallocenes derived from this compound?

Q. How can contradictions in synthetic yields or purity metrics be addressed during scale-up?

Q. What computational tools complement experimental studies of this compound-based complexes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.